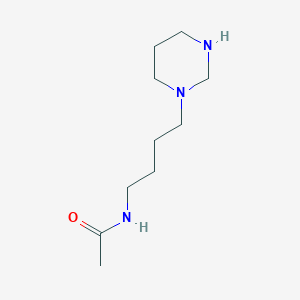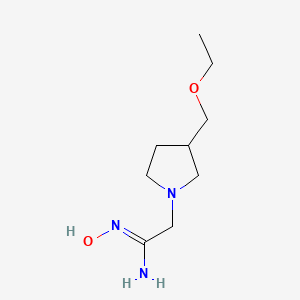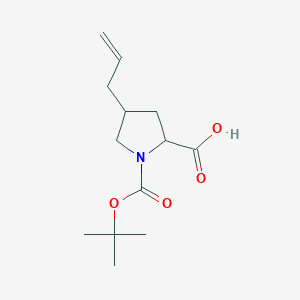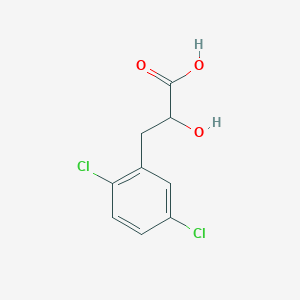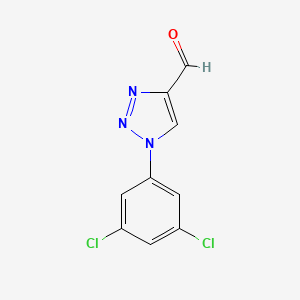![molecular formula C18H13BrO4Se B13326219 Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes. This compound is characterized by the presence of a selenophene ring fused to a chromene structure, with additional functional groups including a bromine atom, a cyclopentene ring, and a carboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the selenophene ring: This step typically involves the cyclization of a suitable precursor containing selenium. Reagents such as selenium dioxide (SeO2) and reducing agents like sodium borohydride (NaBH4) are often used.
Cyclopentene ring formation: This step involves the formation of the cyclopentene ring through a cyclization reaction, often using catalysts like palladium or nickel complexes.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using reagents like methanol and sulfuric acid.
Industrial production methods for this compound would involve scaling up these reactions, optimizing conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures, often using catalysts like palladium or nickel complexes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Researchers are investigating the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound’s properties make it useful in the development of new materials, including polymers and coatings with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s ability to interact with cellular receptors can modulate signaling pathways, resulting in anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-chromene-3-carboxylate: This compound lacks the selenium atom, which may result in different chemical and biological properties.
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-thiopheno[3,2-h]chromene-3-carboxylate: This compound contains a sulfur atom instead of selenium, which can affect its reactivity and interactions with biological targets.
Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-furano[3,2-h]chromene-3-carboxylate: This compound contains an oxygen atom instead of selenium, leading to different chemical and biological properties.
The uniqueness of this compound lies in its selenium-containing structure, which imparts distinct reactivity and potential biological activities compared to its sulfur and oxygen analogs.
Eigenschaften
Molekularformel |
C18H13BrO4Se |
|---|---|
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
methyl 7-bromo-8-(cyclopenten-1-yl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylate |
InChI |
InChI=1S/C18H13BrO4Se/c1-22-17(20)12-8-10-6-7-11-13(19)15(9-4-2-3-5-9)24-16(11)14(10)23-18(12)21/h4,6-8H,2-3,5H2,1H3 |
InChI-Schlüssel |
CKBSRYSWESXVET-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C3=C(C=C2)C(=C([Se]3)C4=CCCC4)Br)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)
![Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B13326142.png)
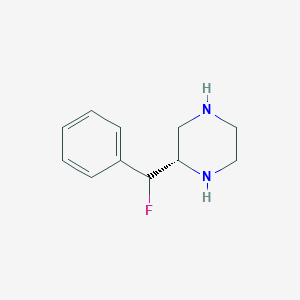
![2-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B13326148.png)
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B13326156.png)
